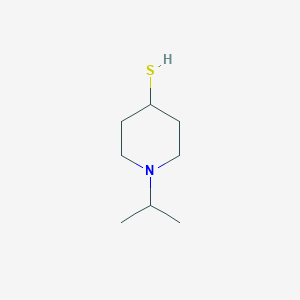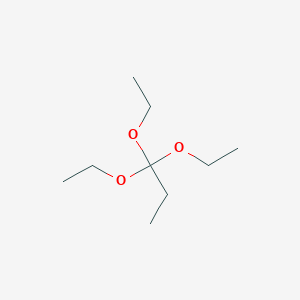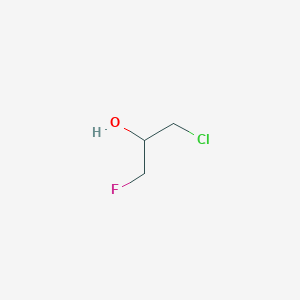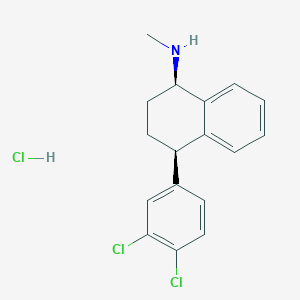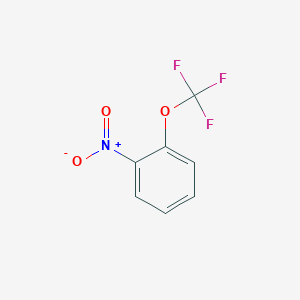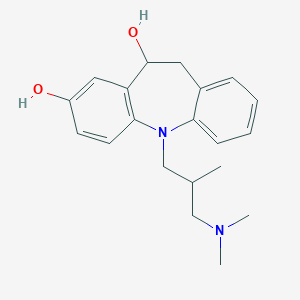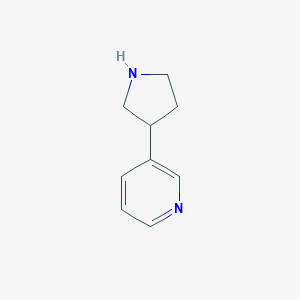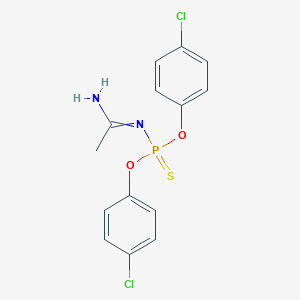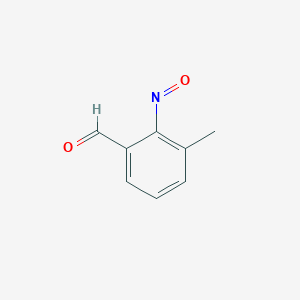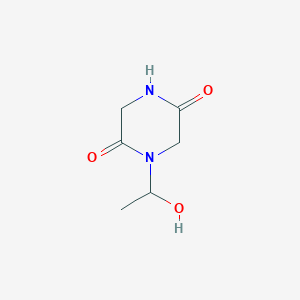
1-(1-Hydroxyethyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxyethyl)piperazine-2,5-dione, commonly known as hydroxyethylpiperazine dioxide or HEPES, is a zwitterionic buffering agent widely used in biological and biochemical research. It is a white crystalline powder with a molecular weight of 238.3 g/mol and a pKa of 7.55 at 25°C. HEPES is commonly used in cell culture media, protein purification, and molecular biology applications due to its ability to maintain a stable pH over a wide range of temperatures and concentrations.
作用機序
HEPES acts as a zwitterionic buffer, meaning that it contains both positive and negative charges that can neutralize acids and bases. When added to a solution, HEPES can accept or donate protons to maintain a stable pH. The mechanism of action for HEPES is based on the Henderson-Hasselbalch equation, which describes the relationship between the pH of a solution, the dissociation constant of the buffer, and the ratio of the buffer's conjugate base and acid.
生化学的および生理学的効果
HEPES has no known biochemical or physiological effects on cells or organisms. It is considered to be a biologically inert substance that does not interfere with cellular processes or reactions. HEPES is commonly used in cell culture media because it does not affect cell growth or viability.
実験室実験の利点と制限
The advantages of using HEPES as a buffering agent include its ability to maintain a stable pH over a wide range of temperatures and concentrations, its compatibility with a variety of biological and biochemical applications, and its lack of toxicity or interference with cellular processes. The limitations of using HEPES include its relatively high cost compared to other buffering agents, its limited solubility in water at high concentrations, and its potential to interfere with certain types of assays or reactions.
将来の方向性
For research on HEPES include developing new methods for synthesizing the compound, optimizing its use in specific applications, and exploring its potential as a therapeutic agent. HEPES has been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it may have potential as a treatment for certain diseases or conditions. Further research is needed to fully understand the mechanisms underlying these effects and to determine the safety and efficacy of HEPES as a therapeutic agent.
合成法
HEPES can be synthesized by reacting 4-methylimidazole with chloroacetic acid and ethylene oxide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen peroxide to form HEPES.
科学的研究の応用
HEPES is widely used in scientific research as a buffering agent for cell culture media, protein purification, and molecular biology applications. It is also used as a component in electrophoresis buffers, staining solutions, and enzyme assays. HEPES is particularly useful in experiments that require a stable pH over a wide range of temperatures and concentrations, as it maintains a constant pH between 6.8 and 8.2.
特性
CAS番号 |
150490-94-1 |
|---|---|
製品名 |
1-(1-Hydroxyethyl)piperazine-2,5-dione |
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC名 |
1-(1-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)8-3-5(10)7-2-6(8)11/h4,9H,2-3H2,1H3,(H,7,10) |
InChIキー |
KUEOKSQVFLNFKK-UHFFFAOYSA-N |
SMILES |
CC(N1CC(=O)NCC1=O)O |
正規SMILES |
CC(N1CC(=O)NCC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



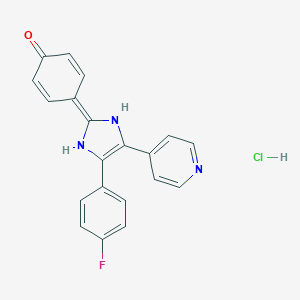
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
